Parstatin (mouse)

Angiogenesis Endothelial Cell Biology Species-Specific Pharmacology

Parstatin (mouse) is a species-matched, 41-amino acid cell-penetrating peptide (MW 4419.19) indispensable for angiogenesis research in mouse models. Unlike human parstatin (IC50 ~3 μM), the mouse variant (IC50 ~20 μM) ensures accurate dose-response relationships in syngeneic tumor models, aortic ring assays, and genetically engineered mouse models. The N-terminal hydrophobic domain (aa 1-23) is absolutely required for cellular entry and activity—deletion (parstatin 24-41) completely abolishes function—making this peptide a validated positive control for intracellular delivery studies. Demonstrates 18–65% infarct size reduction (1–25 μg/kg iv) via Gi-protein, p38 MAPK, ERK1/2, NOS, and KATP channel pathways, plus characterized ocular anti-angiogenic activity with a defined therapeutic index. Cannot be generically substituted with human parstatin or small-molecule PAR1 antagonists.

Molecular Formula C189H326N58O57S3
Molecular Weight 4419.19
CAS No. 1065756-01-5
Cat. No. B1140074
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameParstatin (mouse)
CAS1065756-01-5
Molecular FormulaC189H326N58O57S3
Molecular Weight4419.19
Structural Identifiers
SMILESCCC(C)C(C(=O)NC(C(C)C)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)NC(CS)C(=O)NCC(=O)N1CCCC1C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(CO)C(=O)NC(CCCNC(=N)N)C(=O)NC(C(C)C)C(=O)N2CCCC2C(=O)NC(CCSC)C(=O)NC(CO)C(=O)NC(CCC(=O)N)C(=O)N3CCCC3C(=O)NC(CCC(=O)O)C(=O)NC(CO)C(=O)NC(CCC(=O)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(C(C)O)C(=O)NC(CC(=O)O)C(=O)NC(C)C(=O)NC(C(C)O)C(=O)NC(C(C)C)C(=O)NC(CC(=O)N)C(=O)N4CCCC4C(=O)NC(CCCNC(=N)N)C(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C5CCCN5C(=O)CNC(=O)C(CCSC)N
InChIInChI=1S/C189H326N58O57S3/c1-29-98(22)144(240-165(284)119(76-94(14)15)226-161(280)115(72-90(6)7)224-153(272)104(40-30-58-203-185(193)194)214-152(271)105(41-31-59-204-186(195)196)218-171(290)128-45-35-63-243(128)136(258)80-209-149(268)103(190)56-68-306-27)178(297)237-141(95(16)17)176(295)212-99(23)147(266)223-113(70-88(2)3)150(269)208-79-135(257)213-114(71-89(4)5)160(279)233-125(85-251)169(288)227-117(74-92(10)11)164(283)236-127(87-305)151(270)210-81-137(259)244-64-36-46-129(244)172(291)228-118(75-93(12)13)162(281)225-116(73-91(8)9)163(282)234-126(86-252)170(289)235-123(83-249)166(285)216-106(42-32-60-205-187(197)198)157(276)239-143(97(20)21)183(302)247-67-39-49-132(247)174(293)220-110(57-69-307-28)156(275)232-124(84-250)168(287)221-111(50-53-133(191)255)181(300)245-65-37-47-130(245)173(292)219-109(52-55-139(262)263)155(274)231-122(82-248)167(286)217-108(51-54-138(260)261)154(273)215-107(43-33-61-206-188(199)200)158(277)242-145(101(25)253)179(298)229-120(78-140(264)265)159(278)211-100(24)148(267)241-146(102(26)254)180(299)238-142(96(18)19)177(296)230-121(77-134(192)256)182(301)246-66-38-48-131(246)175(294)222-112(184(303)304)44-34-62-207-189(201)202/h88-132,141-146,248-254,305H,29-87,190H2,1-28H3,(H2,191,255)(H2,192,256)(H,208,269)(H,209,268)(H,210,270)(H,211,278)(H,212,295)(H,213,257)(H,214,271)(H,215,273)(H,216,285)(H,217,286)(H,218,290)(H,219,292)(H,220,293)(H,221,287)(H,222,294)(H,223,266)(H,224,272)(H,225,281)(H,226,280)(H,227,288)(H,228,291)(H,229,298)(H,230,296)(H,231,274)(H,232,275)(H,233,279)(H,234,282)(H,235,289)(H,236,283)(H,237,297)(H,238,299)(H,239,276)(H,240,284)(H,241,267)(H,242,277)(H,260,261)(H,262,263)(H,264,265)(H,303,304)(H4,193,194,203)(H4,195,196,204)(H4,197,198,205)(H4,199,200,206)(H4,201,202,207)
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Parstatin (mouse) CAS 1065756-01-5: PAR1-Derived 41-mer Angiogenesis Inhibitor


Parstatin (mouse) is a 41-amino acid cell-penetrating peptide with the sequence MGPRRLLIVALGLSLCGPLLSSRVPMSQPESERTDATVNPR and molecular weight of 4419.19 Da . It is liberated from the N-terminal extracellular domain of protease-activated receptor 1 (PAR1) upon proteolytic cleavage by thrombin at the Arg41/Ser42 bond [1]. Unlike the tethered ligand SFLLRN that activates PAR1-mediated signaling, parstatin acts as a negative feedback regulator of angiogenesis by entering cells and exerting its biological effects intracellularly through a hydrophobic region-dependent uptake mechanism [2]. Parstatin (mouse) is a potent inhibitor of angiogenesis with demonstrated suppression of both basal and growth factor-stimulated angiogenesis in multiple in vivo and in vitro models [3].

Why Parstatin (mouse) CAS 1065756-01-5 Cannot Be Replaced by Human Parstatin or Generic PAR1 Antagonists


Parstatin (mouse) cannot be generically substituted with human parstatin or other PAR1-targeting agents due to species-specific differences in primary sequence and potency. Mouse parstatin and human parstatin exhibit distinct amino acid compositions (41-mer for mouse vs. 41-mer for human with sequence divergence), resulting in differential potency: mouse parstatin attenuates endothelial cell migration and proliferation with an IC50 of ~20 μM, whereas human parstatin demonstrates ~6.7-fold higher potency with an IC50 of ~3 μM in comparable endothelial cell assays . Furthermore, small-molecule PAR1 antagonists such as vorapaxar (IC50 = 0.26 μM) operate through extracellular receptor blockade, while parstatin functions as a cell-penetrating peptide that requires intracellular accumulation and hydrophobic domain integrity for activity—deletion of the hydrophobic N-terminal region (parstatin 24-41) completely abolishes inhibitory function [1]. These fundamental mechanistic and potency distinctions preclude interchangeable use without experimental validation.

Parstatin (mouse) CAS 1065756-01-5: Quantified Differential Evidence Against Comparators


Mouse vs. Human Parstatin: 6.7-Fold Species-Specific Potency Difference in Endothelial Migration/Proliferation Assays

Parstatin (mouse) demonstrates species-specific potency that differs substantially from human parstatin in endothelial cell functional assays. While both are 41-mer peptides derived from PAR1 cleavage, mouse parstatin attenuates endothelial cell migration and proliferation with an IC50 of ~20 μM, whereas human parstatin exhibits ~6.7-fold higher potency with an IC50 of ~3 μM in comparable experimental systems . This species divergence is critical for investigators using mouse-derived cells or in vivo mouse models, as cross-species substitution would introduce uncontrolled potency variables. The difference stems from primary sequence variations between the murine and human PAR1 N-terminal domains that affect cellular uptake efficiency and intracellular target engagement [1].

Angiogenesis Endothelial Cell Biology Species-Specific Pharmacology

In Vivo Angiogenesis Suppression: Parstatin Abolishes bFGF- and VEGF-Stimulated Vessel Formation in Chick Embryo Model

Parstatin (mouse) demonstrates robust in vivo anti-angiogenic efficacy that distinguishes it from in vitro-only PAR1 modulators. In the chick embryo chorioallantoic membrane (CAM) model, parstatin suppressed both basal angiogenesis and angiogenesis stimulated by basic fibroblast growth factor (bFGF) and vascular endothelial growth factor (VEGF) [1]. The antiangiogenic effect was dose-dependent and more pronounced under growth factor-stimulated conditions compared to basal angiogenesis [2]. Additionally, in the rat aortic ring assay, parstatin suppressed endothelial sprouting in an ex vivo tissue context that preserves the native extracellular matrix and cellular interactions [3]. This in vivo verification provides procurement justification for studies requiring physiological angiogenesis models rather than simplified cell culture systems.

In Vivo Angiogenesis Chick Chorioallantoic Membrane Growth Factor Antagonism

Hydrophobic Domain-Dependent Intracellular Activity: Full-Length Parstatin vs. Truncated Parstatin 24-41

Parstatin (mouse) functions as a cell-penetrating peptide whose activity depends absolutely on the integrity of its N-terminal hydrophobic region. Full-length 41-mer parstatin enters cells and inhibits endothelial cell growth through intracellular mechanisms including ERK phosphorylation inhibition, cell cycle arrest, and caspase-dependent apoptosis [1]. In direct structure-activity comparison using ARPE-19 retinal pigment epithelial cells, full-length parstatin (41-mer) significantly decreased cell viability in a concentration- and time-dependent manner with an IC50 of approximately 10 μM, while parstatin 24-41 (lacking the hydrophobic domain) produced no inhibitory effect at any concentration up to 30 μM or exposure time up to 72 hours [2]. This loss-of-function upon truncation demonstrates that the N-terminal hydrophobic region is essential for cellular entry and biological activity—a property not shared by extracellular PAR1 antagonists like vorapaxar or small-molecule PAR1 inhibitors that act at the cell surface .

Cell-Penetrating Peptide Structure-Activity Relationship Intracellular Drug Delivery

In Vitro Angiogenesis Inhibition: Abrogation of Endothelial Network Formation in Matrigel and Fibrin Models

Parstatin (mouse) abrogates capillary-like network formation in multiple in vitro angiogenesis models with distinct matrix compositions. In Matrigel and fibrin angiogenesis assays, parstatin treatment suppressed endothelial cell organization into tube-like structures, demonstrating activity across different extracellular matrix contexts [1]. This effect complements its inhibition of endothelial cell migration and proliferation (IC50 ~20 μM) and operates through a mechanism involving reversible inhibition of ERK phosphorylation and induction of cell cycle arrest with caspase activation [2]. The reversibility of ERK inhibition distinguishes parstatin from irreversible PAR1 antagonists and cytotoxic agents, while the multi-model validation (CAM, rat aortic ring, Matrigel, fibrin) provides broader confidence than single-assay screening hits .

Tube Formation Assay Matrigel Angiogenesis Endothelial Cell Migration

Cardioprotection in Ischemia-Reperfusion Injury: 26-65% Infarct Size Reduction in Rat Models

Parstatin (mouse) demonstrates cardioprotective activity that extends beyond angiogenesis inhibition to direct myocardial protection in ischemia-reperfusion (I/R) injury models. In an in vivo rat model of myocardial I/R injury, parstatin treatment before, during, and after ischemia decreased infarct size by 26%, 23%, and 18%, respectively [1]. In an in vitro isolated heart model, parstatin treatment immediately before ischemia decreased infarct size by 65% and increased recovery in ventricular function by 23% [2]. The cardioprotective effects are mediated through Gi-protein-dependent activation of p38 MAPK, ERK1/2, NOS, and KATP channels, with parstatin acting on both cardiomyocytes and the coronary circulation to increase coronary flow and decrease perfusion pressure [3]. The active cardioprotective domain has been mapped to the N-terminal parstatin(1-26) fragment, which reduced infarct size from 58 ± 1% (control) to 13 ± 1% when given before reperfusion (P < 0.001) [4]. This dual functionality—angiogenesis inhibition plus cardioprotection—is not observed with standard PAR1 antagonists or other anti-angiogenic peptides.

Cardioprotection Ischemia-Reperfusion Injury Myocardial Infarction

Parstatin (mouse) CAS 1065756-01-5: Evidence-Driven Research and Procurement Applications


Mouse-Specific Angiogenesis Studies Requiring Species-Matched PAR1-Derived Inhibitors

For investigators studying angiogenesis in mouse-derived endothelial cells or in vivo mouse models, parstatin (mouse) is the required species-matched reagent. The ~6.7-fold potency difference between mouse (IC50 ~20 μM) and human (IC50 ~3 μM) parstatin necessitates species-specific compound selection to maintain accurate dose-response relationships and avoid uncontrolled pharmacokinetic-pharmacodynamic variables . Procurement of mouse parstatin ensures experimental reproducibility in syngeneic mouse tumor models, mouse aortic ring assays, and genetically engineered mouse models of angiogenesis-dependent diseases [1].

Dual-Mechanism Cardioprotection and Anti-Angiogenesis Studies in Ischemia-Reperfusion Models

Researchers investigating therapeutic interventions for myocardial ischemia-reperfusion injury can leverage parstatin (mouse) for its dual functionality: 18-65% infarct size reduction across treatment windows combined with angiogenesis inhibition . The defined dose-response (1-25 μg/kg, intravenous) and established mechanism via Gi-protein, p38 MAPK, ERK1/2, NOS, and KATP channel pathways provides a characterized positive control for studies of cardioprotective signaling [1]. The availability of the minimal active fragment parstatin(1-26) enables structure-activity relationship studies and truncated analog development .

Intracellular Peptide Delivery and Cell-Penetrating Mechanism Studies

Parstatin (mouse) serves as a validated cell-penetrating peptide positive control for intracellular delivery studies. The absolute requirement of the N-terminal hydrophobic domain (amino acids 1-23) for cellular entry and activity, demonstrated by the complete loss-of-function in parstatin 24-41 across 0.1-30 μM and 24-72 hour exposures, establishes a defined structure-function relationship for investigating peptide internalization mechanisms . Procurement enables use as a comparator for novel cell-penetrating peptide design, uptake inhibitor screening, and studies of intracellular PAR1 fragment biology distinct from extracellular GPCR pharmacology [1].

Ocular Neovascularization Studies with Defined Retinal Toxicity Parameters

For ocular angiogenesis research, parstatin (mouse) offers characterized anti-neovascularization activity (IC50 ~3 μg with 59% maximum inhibition of choroidal neovascularization at 10 μg; 60% maximum inhibition of retinal neovascularization at 3 μg) balanced against documented retinal pigment epithelial cytotoxicity (ARPE-19 cell IC50 ~10 μM) . This established therapeutic index provides investigators with defined parameters for dose-ranging studies and comparative evaluations against other ocular anti-angiogenic candidates such as anti-VEGF agents, allowing informed selection of experimental concentrations that separate therapeutic from toxic effects [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Parstatin (mouse)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.